3-(3-Hydroxypropyl)piperidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-2-4-7-3-1-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) |
InChI Key |
HHGGSFMFVMSKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CCCO |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 3 Hydroxypropyl Piperidin 2 One
Chemical Modifications of the Piperidin-2-one Ring
The piperidin-2-one ring, a six-membered lactam, is a stable heterocyclic core. However, it possesses reactive sites that allow for specific modifications, notably at the carbon atom adjacent to the carbonyl group (the α-carbon) and through processes that alter the ring structure itself.
The carbon atom at the C-3 position, being alpha to the carbonyl group, is susceptible to deprotonation by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position. The synthesis of related compounds often involves the alkylation of a piperidin-2-one precursor. This is typically achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the nucleophilic enolate, which is then treated with an alkyl halide.
While single α-alkylation is a common strategy, the introduction of a second substituent at the same alpha-carbon in amides is a more challenging transformation that has been less frequently studied. nih.gov For 3-(3-Hydroxypropyl)piperidin-2-one, which is already substituted at the C-3 position, further functionalization at this site would lead to a quaternary carbon center.
Another approach to functionalize the α-position is through direct C-H oxidation, a method that has been successfully applied to N-substituted piperidine (B6355638) derivatives to synthesize 3-hydroxypiperidin-2-ones. researchgate.net This type of transformation highlights advanced methods for creating functionality directly on the piperidine skeleton.
Table 1: Reagents for Alpha-Functionalization
| Reaction Type | Reagent Class | Example Reagent(s) |
| Alkylation | Strong Bases | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) |
| Electrophiles | Alkyl Halides (e.g., Methyl Iodide) | |
| Oxidation | Oxidizing Agents | Not specified for this exact substrate |
The six-membered lactam ring of piperidin-2-one is significantly more stable than its four-membered β-lactam counterparts due to lower ring strain. researchgate.netmdpi.com Consequently, ring-opening reactions are less facile. However, under forcing conditions such as strong acid or base hydrolysis, the amide bond can be cleaved to yield the corresponding amino acid, 5-amino-3-propylheptanoic acid. The carbonyl group within the lactam ring can also be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would open the ring and reduce the amide to an amine, yielding a substituted piperidine.
Conversely, ring-expansion reactions are a prominent strategy for the synthesis of substituted piperidines from smaller ring systems like pyrrolidines. researchgate.net A common method involves the expansion of a 2-(halomethyl)pyrrolidine derivative. For instance, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion when treated with various nucleophiles to produce optically active 3-substituted 1-benzylpiperidines. rsc.org Similarly, asymmetric syntheses of (2S,3S)-3-hydroxy-2-phenylpiperidine have been developed from pyrrolidine-based precursors through intramolecular epoxide opening followed by ring expansion. researchgate.netprinceton.edu These methods are crucial for building the piperidine core found in many complex molecules. researchgate.net
Derivatization of the Hydroxypropyl Aliphatic Chain
The primary alcohol of the 3-hydroxypropyl side chain offers a versatile handle for a wide array of chemical modifications, independent of the lactam ring. These reactions are typical of primary alcohols.
Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). This would yield 3-(3-oxopropyl)piperidin-2-one or 3-(2-carboxyethyl)piperidin-2-one, respectively.
Esterification: The alcohol can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. For example, reaction with acetic anhydride (B1165640) would yield 3-(3-acetoxypropyl)piperidin-2-one.
Etherification: Conversion of the alcohol to its corresponding alkoxide with a base allows for reaction with alkyl halides to form ethers (Williamson ether synthesis).
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups.
Table 2: Potential Derivatizations of the Hydroxypropyl Chain
| Reaction Type | Product Functional Group | Example Reagent |
| Mild Oxidation | Aldehyde | Pyridinium chlorochromate (PCC) |
| Strong Oxidation | Carboxylic Acid | Potassium permanganate (KMnO4) |
| Esterification | Ester | Acetic Anhydride, Benzoyl Chloride |
| Substitution | Halide | Thionyl Chloride (SOCl2) |
Chemo- and Regioselective Reactions of this compound
Chemoselectivity in the reactions of this compound is crucial due to the presence of multiple reactive sites: the N-H of the lactam, the acidic α-hydrogen, and the nucleophilic hydroxyl group. The outcome of a reaction is highly dependent on the reagent and conditions employed.
N-H vs. O-H Reactivity: In the presence of a base, the relative acidity of the N-H and O-H protons comes into play. While the pKa values are not readily available for this specific molecule, in general, the N-H of a secondary lactam is less acidic than a primary alcohol. Therefore, a base is more likely to deprotonate the hydroxyl group first. Acylation or alkylation under basic conditions might preferentially occur at the oxygen atom. However, N-alkylation or N-acylation can be achieved, often under different conditions or with appropriate protecting group strategies.
α-Carbon vs. O-H Reactivity: To achieve functionalization at the α-carbon, a very strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is typically required at low temperatures. These conditions favor the formation of the kinetic enolate without competing with reactions at the hydroxyl group. Alternatively, the hydroxyl group could first be protected with a suitable protecting group (e.g., a silyl (B83357) ether) before carrying out the α-functionalization.
Regioselectivity: In reactions involving both the lactam and the side chain, regioselectivity becomes a key consideration. For example, reduction with sodium borohydride (B1222165) (NaBH4) would likely be selective for the carbonyl group if it were a ketone, but it is generally not reactive enough to reduce the lactam amide. In contrast, a more powerful reagent like LiAlH4 would likely reduce the lactam carbonyl, potentially leading to ring-opening. This difference in reactivity allows for selective transformations.
The strategic manipulation of protecting groups and reaction conditions allows chemists to selectively modify one part of the molecule while leaving the other parts intact, enabling the synthesis of a diverse range of complex derivatives.
Derivatives and Analogues of 3 3 Hydroxypropyl Piperidin 2 One
Structural Variations of the Piperidin-2-one Core
Introduction of Additional Ring Substituents
The introduction of substituents at various positions on the piperidin-2-one ring is a primary strategy for creating analogues. These substitutions can be placed on the nitrogen atom (position 1) or any of the carbon atoms of the ring (positions 4, 5, and 6).
N-substitution on the lactam nitrogen is a common modification. For instance, the nitrogen can be functionalized with alkyl or aryl groups. An example is the synthesis of 1-(4-methoxybenzyl)piperidin-2-one , which serves as a precursor for further reactions, such as hydroxylation at the C3 position google.com. Another complex N-substituted analogue is 1-(3-(3-(4-chlorophenyl)-3-hydroxy-propoxy)propyl)piperidin-2-one nih.govncats.io. The synthesis of 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide demonstrates that the entire 1-(3-hydroxypropyl)piperidine moiety can be part of a larger, more complex molecule, highlighting the versatility of N-substitution pharmaffiliates.comfda.gov.
Substitution on the carbon atoms of the ring has also been explored. Alkylation at the C3 position, adjacent to the existing side chain, can introduce further stereochemical complexity. The synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from a chiral precursor illustrates the ability to add small alkyl groups to the ring researchgate.net. While not an analogue of the primary subject, 3-Methylpiperidin-2-one itself is a known compound, suggesting that a methyl group could be incorporated at the C3, C4, C5, or C6 positions of the 3-(3-hydroxypropyl)piperidin-2-one scaffold to generate novel derivatives nih.gov.
| Compound Name | Position of Substitution | Type of Substituent | Reference |
| 1-(4-Methoxybenzyl)piperidin-2-one | N1 | 4-Methoxybenzyl | google.com |
| 3-Methylpiperidin-2-one | C3 | Methyl | researchgate.netnih.gov |
| 1-(3-(3-(4-Chlorophenyl)-3-hydroxy-propoxy)propyl)piperidin-2-one | N1 | 3-(3-(4-Chlorophenyl)-3-hydroxy-propoxy)propyl | nih.govncats.io |
Alterations in Ring Saturation and Heteroatom Content
Modifying the fundamental structure of the piperidin-2-one ring by altering its degree of saturation or its heteroatom composition leads to distinct classes of analogues.
Introducing unsaturation into the ring creates analogues such as 3,4-dihydro-2(1H)-pyridones . These compounds feature a double bond within the lactam ring, which flattens the ring conformation compared to the saturated piperidin-2-one system chemicalbook.com. The synthesis of these unsaturated lactams can be achieved through various multi-component reactions chemicalbook.com.
| Analogue Class | Structural Change from Piperidin-2-one | Key Synthetic Method | Reference |
| 3,4-Dihydro-2(1H)-pyridones | Introduction of a C=C double bond | Multi-component reactions | chemicalbook.com |
| Dihydropyrimidinones | Replacement of C4 with a nitrogen atom | Biginelli reaction | sigmaaldrich.comsigmaaldrich.com |
Modifications of the 3-Hydroxypropyl Side Chain
The 3-hydroxypropyl side chain is a key feature that provides a site for hydrogen bonding and further functionalization. Its length, branching, and the nature of the terminal hydroxyl group can be systematically varied.
Chain Length and Branching Variations
Altering the length and branching of the C3 side chain generates a family of homologous and isomeric analogues.
Chain Length: The propyl chain can be shortened or lengthened. An analogue with a shorter, two-carbon side chain is 3-(2-hydroxyethyl)piperidin-2-one fda.gov. Conversely, extending the chain to four carbons results in compounds like 3-(2-hydroxybutyl)piperidin-2-one niscpr.res.in. The synthesis of these homologues can often be achieved by adapting alkylation strategies with appropriately sized electrophiles.
Branching: Introducing branches to the side chain can influence its conformational freedom and steric profile. Examples of branched analogues include 3-(2-Hydroxypropyl)piperidin-2-one , where the hydroxyl group is on the second carbon of the propyl chain, and the more sterically hindered 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one google.com. Other variations include unsaturated side chains, such as in 3-(prop-2-en-1-yl)piperidin-2-one (an allyl group) and 3-[(2E)-but-2-en-1-yl]piperidin-2-one niscpr.res.inwipo.int.
| Compound Name | Side Chain Structure | Type of Modification | Reference |
| 3-(2-Hydroxyethyl)piperidin-2-one | -CH₂CH₂OH | Shorter Chain | fda.gov |
| 3-(2-Hydroxybutyl)piperidin-2-one | -CH(OH)CH₂CH₂CH₃ | Longer Chain | niscpr.res.in |
| 3-(2-Hydroxypropyl)piperidin-2-one | -CH₂CH(OH)CH₃ | Branched Chain | google.com |
| 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one | -CH₂C(OH)(CH₃)₂ | Branched Chain | |
| 3-(prop-2-en-1-yl)piperidin-2-one | -CH₂CH=CH₂ | Branched/Unsaturated | niscpr.res.in |
Bioisosteric Replacements of the Hydroxyl Group
Bioisosterism is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties. The terminal hydroxyl group of the side chain is a prime candidate for such modifications to alter properties like acidity, basicity, and hydrogen bonding capacity.
Amine Group: The hydroxyl group (-OH) can be replaced with a primary amine group (-NH₂) to create 3-(3-aminopropyl)piperidin-2-one . The synthesis of the core structure 3-aminopiperidin-2-one is well-documented, often starting from precursors like glutamic acid and involving the reduction of a lactam that already contains an amino or protected amino group nih.govresearchgate.netnih.govnih.gov. This replacement introduces a basic center and changes the hydrogen bond donor/acceptor profile.
Thiol Group: A thiol group (-SH) is another classical bioisostere for a hydroxyl group. The synthesis of 3-(3-mercaptopropyl)piperidin-2-one can be envisioned through methods similar to those used for preparing compounds like (3-mercaptopropyl)trimethoxysilane , which involves the reaction of a propyl halide with a source of sulfur, such as thiourea (B124793) nih.gov.
Other Bioisosteres: Other functional groups can also be used. A carboxylic acid group (-COOH) can replace the hydroxyl group, resulting in an acidic analogue like 3-(2-carboxyethyl)piperidin-2-one . A nitrile group (-C≡N), as seen in 3-Piperidin-1-yl-propionitrile , can act as a hydrogen bond acceptor, mimicking one of the roles of the hydroxyl group sigmaaldrich.com.
| Original Group | Bioisosteric Replacement | Example Analogue (Conceptual or Reported) | Reference |
| Hydroxyl (-OH) | Amine (-NH₂) | 3-(3-Aminopropyl)piperidin-2-one | nih.govnih.gov |
| Hydroxyl (-OH) | Thiol (-SH) | 3-(3-Mercaptopropyl)piperidin-2-one | nih.gov |
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | 3-(2-Carboxyethyl)piperidin-2-one | |
| Hydroxyl (-OH) | Nitrile (-C≡N) | 3-(2-Cyanoethyl)piperidin-2-one | sigmaaldrich.com |
Conformationally Constrained Analogues
To reduce the conformational flexibility of this compound and study the influence of specific spatial arrangements, conformationally constrained analogues can be designed. This is typically achieved by introducing additional rings, creating bicyclic or bridged systems.
One powerful approach is to form a bridge that locks the piperidin-2-one ring and its side chain into a rigid structure. A recent study demonstrated the synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides through the catalytic ring-opening of bridged δ-lactam-γ-lactones . In these bicyclic precursors, the C3 and C4 positions of the piperidinone ring are bridged by a lactone. The subsequent aminolysis of the γ-lactone remodels the skeleton to produce a highly substituted, yet conformationally defined, 3-hydroxypiperidinone structure. This strategy effectively merges the piperidinone core and a functionalized side chain into a single, rigid scaffold.
Another strategy involves introducing rigid bicyclic moieties onto the molecule. While not a direct analogue, the synthesis of compounds like 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol illustrates the principle of attaching a rigid cage-like structure to the piperidine (B6355638) ring to limit the rotational freedom of the side chain. Applying this concept, one could synthesize analogues where the 3-hydroxypropyl chain is replaced by or incorporates a rigid bicyclic system, thereby creating a conformationally restricted derivative.
Heterocyclic Fusions and Spiro Derivatives Incorporating the this compound Scaffold
A comprehensive search of scientific databases reveals a lack of specific examples for the synthesis of heterocyclic fusions or spiro derivatives directly from this compound. The existing literature on the synthesis of fused and spiro piperidine systems utilizes a variety of other piperidine-based starting materials. These approaches, while not directly applicable to the title compound without further adaptation, illustrate the general principles and synthetic strategies employed in this area of organic chemistry.
General Strategies for Spiropiperidine Synthesis:
The synthesis of spiropiperidines, which feature a spirocyclic junction at one of the piperidine ring atoms, is a significant area of research. These compounds are of interest due to their presence in natural products and their potential as therapeutic agents. General strategies for their synthesis can be broadly categorized into two main approaches:
Formation of the spiro-ring on a pre-existing piperidine ring: This strategy involves the modification of a pre-formed piperidine derivative to introduce the spirocyclic system.
Formation of the piperidine ring on a pre-existing spirocyclic core: This approach involves the construction of the piperidine ring around a spiro atom that is already part of another ring system.
While no specific examples start from this compound, the synthesis of various spiro[piperidine-3,X] and spiro[piperidine-4,X] systems has been extensively documented. For instance, spiro[indoline-3,4'-piperidin]-2-ones are an important class of spirocyclic compounds with a wide range of biological activities. nih.gov Their synthesis, however, does not originate from simple piperidinone precursors like this compound.
General Strategies for Fused Piperidine Synthesis:
Fused piperidine systems, where one or more rings share two or more atoms with the piperidine ring, are also of considerable interest. The synthesis of these compounds often involves intramolecular cyclization reactions of appropriately functionalized piperidine derivatives. These reactions can lead to the formation of a wide variety of bicyclic and polycyclic heterocyclic systems.
For example, the synthesis of fused tricyclic heterocycles containing a piperidine or piperazine (B1678402) ring has been reported as potential multireceptor atypical antipsychotics. bldpharm.com These syntheses typically involve multi-step sequences starting from more complex building blocks than this compound.
The table below summarizes some general classes of fused and spiro piperidine derivatives and the types of starting materials commonly used in their synthesis, highlighting the absence of this compound in this context.
| Derivative Class | Common Starting Materials/Precursors | Reference |
| Spiro[indoline-3,4'-piperidin]-2-ones | Substituted isatins and piperidine derivatives | nih.gov |
| Fused Tricyclic Piperidines/Piperazines | Complex substituted piperazines and aromatic precursors | bldpharm.com |
| Spiro[1-benzofuran-2,4'-piperidin]-3-one | Substituted benzofuranones |
It is important to reiterate that the information presented above pertains to related piperidine structures and not directly to this compound. The absence of dedicated synthetic routes for fused and spiro derivatives of this compound suggests that this particular scaffold has not been extensively explored for the generation of more complex heterocyclic systems. Future research in this area could potentially unlock new chemical entities with interesting biological properties.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 3 Hydroxypropyl Piperidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 3-(3-Hydroxypropyl)piperidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for unambiguous signal assignment.
1D and 2D NMR Experiments for Structural Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets corresponding to the protons of the piperidin-2-one ring and the 3-hydroxypropyl side chain. The proton on the nitrogen atom of the lactam would likely appear as a broad singlet. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the hydroxyl group.
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactam is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons bonded to the nitrogen and oxygen atoms will also show characteristic downfield shifts.
To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the piperidin-2-one ring and the side chain. An HSQC experiment correlates the signals of protons with their directly attached carbon atoms, enabling the unambiguous assignment of the ¹³C NMR spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1 (NH) | 7.0 - 8.0 | br s |
| H-3 | 2.3 - 2.5 | m |
| H-4 | 1.7 - 1.9 | m |
| H-5 | 1.8 - 2.0 | m |
| H-6 | 3.2 - 3.4 | m |
| H-1' | 1.5 - 1.7 | m |
| H-2' | 1.6 - 1.8 | m |
| H-3' (CH₂OH) | 3.5 - 3.7 | t |
| OH | 2.0 - 4.0 | br s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 173 - 178 |
| C-3 | 40 - 45 |
| C-4 | 22 - 27 |
| C-5 | 28 - 33 |
| C-6 | 48 - 53 |
| C-1' | 30 - 35 |
| C-2' | 25 - 30 |
| C-3' (CH₂OH) | 60 - 65 |
NMR for Conformational Analysis in Solution
The piperidin-2-one ring can adopt different conformations, such as chair and boat forms. The conformational preference of this compound in solution can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of the substituents on the piperidine (B6355638) ring and deduce the dominant conformation. The coupling constants observed in the ¹H NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis. For instance, larger coupling constants are typically observed for axial-axial proton interactions in a chair conformation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₅NO₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
Fragmentation Pattern Analysis for Structural Features
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For this compound, characteristic fragmentation pathways are expected.
One likely fragmentation is the loss of the hydroxypropyl side chain. Another common fragmentation pathway for piperidine alkaloids is the loss of a water molecule from the protonated molecule. The fragmentation of the piperidin-2-one ring itself can also lead to a series of characteristic ions. Analysis of these fragmentation patterns can help to confirm the presence of the piperidin-2-one core and the hydroxypropyl substituent.
Predicted Fragmentation Pattern for this compound
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ - 18 | Loss of H₂O |
| [M+H]⁺ - 59 | Loss of the C₃H₇O side chain |
| [M+H]⁺ - 73 | Loss of the C₃H₇O₂ side chain |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the lactam. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam. The C-O stretching vibration of the primary alcohol is expected to appear in the region of 1000-1100 cm⁻¹.
Raman spectroscopy, being less sensitive to water, can provide complementary information. The C-C and C-N stretching vibrations of the piperidine ring are expected to be visible in the Raman spectrum. The symmetric stretching of the C-C bonds in the side chain will also give rise to Raman signals.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H stretch (lactam) | 3100-3300 (broad) | 3100-3300 (weak) |
| C-H stretch | 2850-3000 | 2850-3000 |
| C=O stretch (lactam) | 1640-1680 (strong) | 1640-1680 (medium) |
| C-O stretch (alcohol) | 1000-1100 (strong) | 1000-1100 (weak) |
| C-N stretch | 1180-1250 | 1180-1250 |
Characteristic Vibrational Modes of the Lactam and Hydroxyl Groups
The infrared (IR) and Raman spectra of this compound are expected to be dominated by the vibrational modes of its key functional groups: the cyclic amide (lactam) and the terminal hydroxyl group.
The lactam moiety, a six-membered ring (δ-lactam), possesses a characteristic carbonyl (C=O) stretching vibration. For δ-lactams, this band is typically observed in the region of 1680-1640 cm⁻¹. The exact position is sensitive to the physical state (solid, liquid, or solution) and the presence of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would likely lower the stretching frequency.
The N-H group of the lactam will exhibit a stretching vibration, typically in the range of 3400-3200 cm⁻¹. In a condensed phase, this band is expected to be broad due to hydrogen bonding. The N-H bending vibration is anticipated to appear around 1550 cm⁻¹.
The hydroxyl (-OH) group at the terminus of the propyl side chain will also give rise to distinct vibrational modes. The O-H stretching vibration is highly sensitive to hydrogen bonding. A "free" or non-hydrogen-bonded hydroxyl group would show a sharp absorption band around 3650-3600 cm⁻¹. However, in the presence of intermolecular or even intramolecular hydrogen bonding (potentially with the lactam carbonyl oxygen), this band will broaden significantly and shift to a lower frequency, typically in the 3500-3200 cm⁻¹ region, often overlapping with the N-H stretching band. The C-O stretching vibration of the primary alcohol is expected to be found in the 1075-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| Lactam | C=O stretch | 1680-1640 | Strong, sharp |
| Lactam | N-H stretch | 3400-3200 | Broad (H-bonded) |
| Lactam | N-H bend | ~1550 | Moderate |
| Hydroxyl | O-H stretch | 3500-3200 | Broad (H-bonded) |
| Hydroxyl | C-O stretch | 1075-1000 | Moderate to strong |
| Alkyl Chain | C-H stretch | 2960-2850 | Strong |
| Alkyl Chain | CH₂ bend | ~1465 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of related piperidinone derivatives allows for a confident prediction of its solid-state conformation. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystalline state.
The six-membered piperidin-2-one ring is expected to adopt a non-planar conformation to minimize steric strain. Based on studies of similar piperidine and piperidinone structures, a chair or a slightly distorted twist-chair conformation is the most probable arrangement. researchgate.netnih.gov The substituent at the C3 position, the 3-hydroxypropyl group, would likely occupy an equatorial position to minimize steric hindrance with the rest of the ring.
X-ray analysis would provide precise data on bond lengths, bond angles, and torsion angles. For instance, the C=O bond length would be expected to be around 1.23 Å, and the C-N bond within the lactam ring would be shorter than a typical C-N single bond due to amide resonance.
| Structural Parameter | Predicted Feature |
| Piperidinone Ring Conformation | Chair or Twist-Chair |
| C3-Substituent Orientation | Equatorial |
| Key Intermolecular Forces | Hydrogen bonding (N-H···O=C and O-H···O=C) |
Chiroptical Methods for Stereochemical Analysis (e.g., ECD, ORD)
The this compound molecule possesses a stereocenter at the C3 position. Therefore, it can exist as two enantiomers, (R)- and (S)-3-(3-Hydroxypropyl)piperidin-2-one. Chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.
The lactam chromophore is the primary group that would be analyzed by ECD. The n → π* electronic transition of the amide chromophore typically gives rise to a Cotton effect in the 210-240 nm region. The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry at the adjacent chiral center.
For 3-substituted piperidin-2-ones, empirical rules, often referred to as sector rules for lactams, can be applied. These rules correlate the sign of the n → π* Cotton effect with the spatial disposition of substituents around the lactam ring. By comparing the experimentally measured ECD spectrum with the spectra predicted by these rules or with spectra calculated using quantum chemical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration of a given enantiomer can be assigned. For example, if the (R)-enantiomer is predicted to have a positive Cotton effect around 220 nm, and the experimental sample shows a positive band at this wavelength, it can be assigned the (R)-configuration. The two enantiomers would exhibit mirror-image ECD spectra.
ORD, which measures the change in optical rotation as a function of wavelength, would show a plain curve at wavelengths away from the absorption maximum and a Cotton effect (an S-shaped curve) in the region of the n → π* transition. The sign of the Cotton effect in ORD is also indicative of the absolute configuration.
| Technique | Analyzed Transition | Wavelength Region (nm) | Application |
| ECD | Lactam n → π | 210-240 | Determination of absolute configuration (R/S) |
| ORD | Lactam n → π | 210-240 | Confirmation of absolute configuration |
Advanced Analytical Method Development for 3 3 Hydroxypropyl Piperidin 2 One
Chromatographic Separation Techniques
Chromatography is indispensable for separating 3-(3-Hydroxypropyl)piperidin-2-one from impurities, starting materials, and potential enantiomers. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. youtube.com Method development focuses on optimizing the separation of the main compound from any related substances.
A typical RP-HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase. youtube.comnih.gov The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). mdpi.com Adjusting the ratio of the organic modifier allows for the fine-tuning of the retention time of the compound. For instance, increasing the proportion of acetonitrile would decrease the retention time due to the increased mobile phase strength. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks. nih.govresearchgate.net However, a gradient elution, where the mobile phase composition changes over time, may be necessary to resolve complex mixtures of impurities with varying polarities. nih.gov Detection is commonly achieved using a UV detector, as the amide chromophore in the piperidin-2-one ring absorbs UV light, typically in the range of 210-230 nm. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar stationary phase for good retention of moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid | Adjustable polarity for optimal retention; acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Provides efficient separation within a reasonable analysis time. nih.gov |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection Wavelength | 215 nm | Corresponds to the absorbance maximum of the amide chromophore. nih.gov |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by gas chromatography is challenging due to its polarity and low volatility, stemming from the hydroxyl group and the lactam structure which can form hydrogen bonds. research-solution.com These characteristics can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption to the column. research-solution.comgcms.cz To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. research-solution.comphenomenex.blog
Silylation is a common derivatization technique where active hydrogens, such as those in the hydroxyl and amide groups, are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The resulting TMS-ether and TMS-amide derivatives are significantly more volatile and less polar, making them suitable for GC analysis. phenomenex.blog The derivatized sample is then injected into a GC system, typically equipped with a nonpolar capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | Effectively silylates both hydroxyl and amide groups. sigmaaldrich.com |
| Reaction Conditions | 70 °C for 30 minutes | Ensures complete derivatization. |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | Standard nonpolar column for general-purpose analysis of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Separates derivatives from byproducts and other impurities. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural confirmation. nih.gov |
Chiral Chromatography for Enantiomeric Separation
The presence of a stereocenter at the C3 position of the piperidinone ring means that this compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. youtube.com Chiral chromatography is the most reliable technique for this purpose. researchgate.net
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown success in separating various chiral compounds, including piperidine (B6355638) derivatives. researchgate.netepa.gov The separation can be performed in either normal-phase or reverse-phase mode. For instance, a Chiralpak® IA or IB column, which consists of amylose or cellulose derivatives immobilized on a silica (B1680970) support, can be effective. researchgate.net The mobile phase is carefully selected to maximize the enantiomeric resolution; typical mobile phases include mixtures of alkanes (like n-hexane) and alcohols (like ethanol (B145695) or isopropanol). researchgate.net
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven CSP for a wide range of chiral separations. researchgate.net |
| Mobile Phase | n-Hexane:Ethanol (80:20 v/v) | Common mobile phase for normal-phase chiral separations, offering good selectivity. |
| Flow Rate | 0.8 mL/min | Optimized for resolution and peak shape. |
| Column Temperature | 25 °C | Controlled temperature for reproducible chiral recognition. |
| Detection Wavelength | 220 nm | Provides sensitive detection of the piperidinone ring. |
Spectroscopic Quantification Methods
Spectroscopic methods provide rapid and non-destructive ways to determine the concentration and purity of this compound.
UV-Vis Spectrophotometry for Solution Concentration
UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in solution, provided it contains a chromophore. The amide bond within the lactam ring of this compound acts as a chromophore, absorbing UV radiation.
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For simple lactams, this is often in the low UV region. uobaghdad.edu.iqresearchgate.net The concentration of the unknown sample is then determined by measuring its absorbance and interpolating its concentration from the calibration curve.
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Solvent | Ethanol or HPLC-grade Water | Must be transparent in the measurement wavelength range. |
| Wavelength of Max. Absorbance (λmax) | ~215 nm (Hypothetical) | Provides maximum sensitivity and adherence to Beer-Lambert law. |
| Calibration Range | 1 - 25 µg/mL (Typical) | Linear range where absorbance is proportional to concentration. uobaghdad.edu.iq |
| Path Length | 1 cm (Standard cuvette) | Fixed path length for consistent measurements. |
Nuclear Magnetic Resonance (NMR) for Purity and Concentration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used as a primary analytical method for determining both the purity and concentration of a substance, a technique known as quantitative NMR (qNMR). ethz.chazom.com
Unlike other methods, qNMR can be used to determine the purity of a substance without the need for a reference standard of the same compound. ox.ac.uk Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. ethz.chox.ac.uk The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard. acs.org For this calculation, the number of protons giving rise to each signal and the molecular weights of both the analyte and the standard must be known. acs.org Key to accurate qNMR is ensuring experimental conditions, such as the relaxation delay (d1), are set to allow for complete relaxation of all nuclei, ensuring the signal integrals are directly proportional to the number of nuclei. ox.ac.uk
| Parameter | Condition | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥400 MHz | Provides better signal dispersion and sensitivity. |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) | Good solvent for polar compounds; analyte signals do not overlap with the solvent peak. |
| Internal Standard | Maleic Anhydride (B1165640) or Dimethyl Sulfone | High purity, stable, and has simple signals that do not overlap with the analyte. |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Ensures full magnetization recovery for accurate integration. ox.ac.uk |
| Pulse Angle | 90° | Maximizes signal for each scan. acs.org |
| Number of Scans | ≥16 | Improves signal-to-noise ratio for accurate integration. acs.org |
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the selective and sensitive analysis of specific compounds within a complex mixture. For a polar, nitrogen-containing molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed analytical platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a primary technique for the analysis of polar, non-volatile compounds like piperidinone derivatives. youtube.commdpi.com Its high sensitivity and selectivity make it ideal for detecting trace levels of the target analyte in complex biological fluids.
The development of an LC-MS/MS method for this compound would involve careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Separation is typically achieved using reversed-phase chromatography, often with columns that are suitable for polar compounds, such as a C18 column with an aqueous-organic mobile phase. mdpi.com To enhance retention and peak shape of polar analytes, modifiers like formic acid or ammonium (B1175870) formate (B1220265) are commonly added to the mobile phase. mdpi.comnih.gov Given the polar nature of the hydroxyl and lactam functional groups in this compound, a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase (e.g., acetonitrile or methanol), would likely be employed. youtube.com
For detection, electrospray ionization (ESI) in the positive ion mode is generally effective for nitrogen-containing compounds, as the piperidine nitrogen can be readily protonated. nih.govnih.gov The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. mdpi.comnih.gov The selection of precursor and product ions is fundamental to the method's selectivity. For this compound (molecular formula C8H15NO2, molecular weight 157.21 g/mol ), the protonated molecule [M+H]+ at m/z 158.1 would be a likely precursor ion. Product ions would be generated through collision-induced dissociation (CID) of the precursor ion, resulting from fragmentation of the piperidinone ring or loss of the hydroxypropyl side chain.
Hypothetical LC-MS/MS Parameters for the Analysis of this compound
Interactive Table: LC-MS/MS Parameters
| Parameter | Condition | Rationale/Reference |
| LC System | UHPLC System | Provides high resolution and fast analysis times. mdpi.com |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm) | Standard for separation of a wide range of compounds. mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote ionization. lcms.cz |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase LC. lcms.cz |
| Gradient | 5% B to 95% B over 10 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI-MS. nih.gov |
| Column Temperature | 40 °C | Improves peak shape and reduces backpressure. mdpi.com |
| Injection Volume | 5 µL | A typical volume for modern LC-MS systems. nih.gov |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis. mdpi.com |
| Ionization Mode | ESI Positive | Effective for nitrogen-containing compounds. nih.gov |
| MRM Transition | Hypothetical: 158.1 -> 100.1 | Precursor [M+H]+ to a stable product ion for quantification. |
| MRM Transition 2 | Hypothetical: 158.1 -> 82.1 | Qualifier ion for confirmation of identity. |
| Collision Energy | Optimized for each transition | To achieve maximum product ion intensity. lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase the compound's volatility and improve its chromatographic properties. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to derivatize hydroxyl and amide groups, making the analyte more amenable to GC analysis.
Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often a non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching, providing a high degree of confidence in the identification of the compound. umyu.edu.ng
Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
Interactive Table: GC-MS Parameters
| Parameter | Condition | Rationale/Reference |
| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability. |
| GC System | Gas Chromatograph with Autosampler | For automated and reproducible injections. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for a wide range of analytes. umyu.edu.ng |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. umyu.edu.ng |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min | To achieve good separation of the analyte from matrix components. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer | For reliable detection and spectral acquisition. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 50-550 | To capture the molecular ion and key fragment ions of the derivatized analyte. umyu.edu.ng |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte before reaching the ion source. |
Sample Preparation Strategies for Complex Matrix Analysis
The analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates requires an effective sample preparation strategy. nih.govphenomenex.com The primary goals of sample preparation are to remove interfering substances (e.g., proteins, phospholipids, salts), concentrate the analyte to improve detection limits, and transfer the analyte into a solvent compatible with the analytical instrument. escholarship.orgrsc.org The choice of technique depends on the nature of the analyte, the complexity of the matrix, and the required sensitivity of the assay.
Solid-Phase Extraction (SPE)
SPE is a highly versatile and widely used technique for sample cleanup and concentration. lcms.cznih.gov For a polar, basic compound like this compound, several SPE strategies could be employed.
Cation-Exchange SPE : Given the presence of the basic piperidine nitrogen, a cation-exchange sorbent can be very effective. lcms.cz The sample is loaded under acidic conditions (pH < pKa of the amine) where the analyte is positively charged and binds to the negatively charged sorbent. Interferences can be washed away with aqueous and organic solvents. The analyte is then eluted with a basic solution or a high ionic strength buffer that disrupts the ionic interaction. lcms.cz
Reversed-Phase SPE : C18 or polymeric reversed-phase sorbents can also be used. nih.gov The sample is typically loaded under aqueous conditions, and the analyte is retained through hydrophobic interactions. A washing step with a weak aqueous-organic mixture removes polar interferences, and the analyte is eluted with a stronger organic solvent like methanol or acetonitrile.
Mixed-Mode SPE : These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for compounds with both hydrophobic and ionizable groups.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comnih.gov The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. nih.govmdpi.com
For the extraction of this compound from an aqueous matrix like urine or plasma, the pH of the sample would be adjusted to be basic (pH > pKa of the amine) to ensure the analyte is in its neutral, uncharged form. This increases its solubility in an organic solvent. A moderately polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, would likely be effective for extraction. nih.govmdpi.com The process involves vortexing the sample with the organic solvent, followed by centrifugation to separate the layers. The organic layer containing the analyte is then collected, evaporated, and reconstituted in a solvent suitable for LC-MS or GC-MS analysis. nih.gov
Comparison of Sample Preparation Techniques
Interactive Table: Sample Preparation Comparison
| Technique | Principle | Advantages | Disadvantages | Applicability for Target Compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may result in ion suppression due to co-extracted matrix components. nih.gov | Suitable for initial screening but may lack the necessary cleanliness for low-level quantification. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. phenomenex.com | Cost-effective, can provide clean extracts if optimized. nih.gov | Can be labor-intensive, time-consuming, and may use large volumes of organic solvents. nih.gov | Effective, especially with pH adjustment to ensure the analyte is in its neutral form. nih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. lcms.cznih.gov | High recovery, clean extracts, high concentration factor, easily automated. lcms.cz | Can be more expensive than LLE, method development can be complex. | Highly suitable; cation-exchange or mixed-mode SPE would likely provide the best selectivity and cleanup. lcms.cz |
Applications in Organic Synthesis and Functional Materials Science
Role as a Key Intermediate in Multi-step Organic Synthesis
The 3-hydroxypiperidin-2-one (B90772) structural motif is a recurring element in a number of natural products, particularly alkaloids, and serves as a crucial chiral building block in their synthesis. researchgate.netnih.gov The presence of the 3-hydroxypropyl side chain in the target compound provides an additional point for chemical modification and extension, enhancing its utility as a synthetic intermediate.
Piperidine (B6355638) alkaloids are a diverse class of natural products with a wide range of biological activities. nih.govnih.gov The synthesis of many of these complex molecules relies on the use of versatile intermediates that can be elaborated into the final target. The 3-hydroxypiperidin-2-one core is a key template for the construction of various piperidine alkaloids. researchgate.net The hydroxyl group at the 3-position can be oxidized to a ketone or subjected to substitution reactions, while the lactam can be reduced or hydrolyzed to access different piperidine derivatives. The additional 3-hydroxypropyl side chain in 3-(3-Hydroxypropyl)piperidin-2-one offers a handle for creating more complex and diverse alkaloid analogs, potentially leading to new therapeutic agents.
For instance, the synthesis of 3-alkylpyridine alkaloids, a promising group of bioactive marine natural products, often involves the use of piperidine-based intermediates. nih.gov The functionalized side chain of this compound could be strategically employed to build the characteristic alkylpyridine fragments of these alkaloids.
Beyond alkaloids, the reactivity of this compound makes it a valuable building block for a variety of advanced heterocyclic systems. The lactam ring can undergo ring-opening reactions, C-H functionalization, or act as a scaffold for annulation reactions to build fused or spirocyclic systems. The primary alcohol can be transformed into a wide range of other functional groups, such as aldehydes, carboxylic acids, or amines, which can then participate in further cyclization or coupling reactions.
The development of stereocontrolled methods for the synthesis of substituted piperidines is a significant area of modern organic chemistry. nih.gov The use of chiral building blocks like enantiomerically pure this compound can provide access to complex heterocyclic molecules with defined stereochemistry. For example, palladium-catalyzed deconstructive aminolysis of related bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. nih.gov This highlights the potential for developing modular and stereoselective syntheses of diverse heterocyclic structures starting from the 3-hydroxypiperidin-2-one core.
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation of primary alcohol | PCC, DMP, Swern or Moffatt oxidation | 3-(3-Oxopropyl)piperidin-2-one |
| Etherification of primary alcohol | Williamson ether synthesis (e.g., NaH, Alkyl halide) | 3-(3-Alkoxypropyl)piperidin-2-one derivatives |
| Esterification of primary alcohol | Acyl chlorides or carboxylic anhydrides with a base | 3-(3-Acyloxypropyl)piperidin-2-one derivatives |
| Lactam Reduction | Strong reducing agents (e.g., LiAlH4) | 3-(3-Hydroxypropyl)piperidine |
| Lactam Hydrolysis | Acidic or basic conditions | 5-Amino-2-(hydroxymethyl)octanoic acid derivatives |
| N-Alkylation/Arylation of lactam | Base and an alkyl/aryl halide | N-substituted-3-(3-hydroxypropyl)piperidin-2-ones |
Integration into Polymer and Material Science Research
The incorporation of complex heterocyclic structures into polymers is a growing area of research aimed at developing materials with novel thermal, optical, and mechanical properties. The bifunctionality of this compound makes it an intriguing candidate for use in polymer and materials science.
The presence of a hydroxyl group and a lactam ring suggests that this compound could potentially be used as a monomer in step-growth polymerization. For example, the hydroxyl group could react with a diisocyanate or a diacid to form polyurethanes or polyesters, respectively. In these polymers, the piperidin-2-one moiety would be a pendant group, influencing the polymer's properties.
Alternatively, the lactam ring itself could undergo ring-opening polymerization (ROP) under certain catalytic conditions. While the ROP of δ-valerolactam (the parent piperidin-2-one) is known, the influence of the 3-(3-hydroxypropyl) substituent on this process would be a subject for further investigation. The resulting polyamide would have a regularly spaced 3-hydroxypropyl side chain, which could be further functionalized.
The incorporation of this compound into a polymer backbone or as a pendant group could significantly modify the properties of the resulting material. The polar lactam and hydroxyl groups would be expected to increase the hydrophilicity and potentially the biocompatibility of polymers. These groups can also participate in hydrogen bonding, which could enhance the thermal stability and mechanical strength of the material.
Furthermore, piperidine derivatives, in general, are known to be effective light stabilizers for polymers. The piperidine nitrogen can act as a radical scavenger, protecting the polymer from degradation induced by UV light. While the nitrogen in the lactam of this compound is less basic than in a simple piperidine, its potential as a polymer additive for enhancing durability warrants exploration.
Development of Catalysts or Ligands
The field of catalysis heavily relies on the design and synthesis of organic ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The structure of this compound contains both nitrogen and oxygen atoms that could serve as coordination sites for metal ions.
The lactam oxygen and the hydroxyl oxygen could act as a bidentate ligand, forming a chelate complex with a metal center. The stereochemistry of the piperidin-2-one ring could be exploited to create a chiral ligand for asymmetric catalysis. By modifying the 3-hydroxypropyl chain or the lactam nitrogen, a library of related ligands could be synthesized and screened for catalytic activity in various organic transformations. For instance, related 2-(3-hydroxypropyl)benzimidazole (B1345757) has been shown to act as a ligand for complexation with metals. nih.gov This suggests that the hydroxypropyl functionality in conjunction with a heterocyclic nitrogen atom is a viable motif for ligand design.
Future Perspectives and Emerging Research Directions
Green Chemistry Approaches in 3-(3-Hydroxypropyl)piperidin-2-one Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the use of sustainable materials, energy-efficient processes, and the minimization of hazardous waste. For a molecule like this compound, several green strategies could be envisioned for its future synthesis.
Current research on related lactam and piperidone structures highlights several promising green techniques. These include solvent-free reactions, the use of environmentally benign solvents like deep eutectic solvents, and energy-efficient methods such as microwave-assisted synthesis. nih.govacs.orgresearchgate.net For instance, the synthesis of various piperidin-4-one derivatives has been successfully demonstrated using a glucose-urea deep eutectic solvent, achieving good yields and offering an environmentally safe alternative to conventional organic solvents. acs.org
Another key green strategy is the use of renewable feedstocks. Biomass-derived platform molecules, such as furfural (B47365), have been used to construct piperidone core structures, presenting a sustainable alternative to petroleum-based starting materials. acs.org A potential green route to this compound could involve the catalytic transformation of a biomass-derived precursor, aligning with the goal of creating value chains from renewable carbon sources. researchgate.net Multicomponent reactions (MCRs), such as the Petrenko-Kritschenko piperidone synthesis, which assemble complex molecules from simple precursors in a single step, also represent a highly atom-economical and efficient approach. wikipedia.org
| Green Chemistry Principle | Potential Application to this compound Synthesis | Key Advantages | Reference Example |
|---|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals (e.g., from furfural or levulinic acid derivatives). | Reduces reliance on fossil fuels; lower carbon footprint. | Synthesis of a piperidone core from furfural derived from rice straw. acs.org |
| Alternative Solvents | Employing deep eutectic solvents (DES) or water as the reaction medium. | Reduced toxicity, volatility, and environmental pollution. | Synthesis of piperidin-4-ones in a glucose-urea DES. acs.org |
| Catalysis | Development of recyclable biocatalysts or metal catalysts for key cyclization or reduction steps. | Increased reaction efficiency, selectivity, and catalyst reusability. | Palladium-catalyzed hydrogenation of pyrazin-2-ols to piperazin-2-ones. rsc.org |
| Energy Efficiency | Use of microwave irradiation to accelerate reaction times for cyclization. | Drastic reduction in reaction time and energy consumption. | Microwave-assisted solventless synthesis of lactams. nih.gov |
| Atom Economy | Designing a synthesis based on a multicomponent reaction (MCR) to build the piperidone ring. | High efficiency, reduced number of steps, and minimal waste. | One-pot five-component synthesis of polysubstituted 2-piperidinones. nih.gov |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and process control. The production of this compound could greatly benefit from the implementation of continuous processing.
A hypothetical flow synthesis for this compound could involve pumping a suitable linear amino ester precursor through a heated reactor packed with a solid-supported catalyst to induce cyclization. Subsequent in-line purification or further reaction, such as a reduction step, could be integrated into the continuous process, streamlining the entire production from starting material to final product.
| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. |
| Reaction Time | Often long, ranging from hours to days. | Significantly shorter, from seconds to minutes. thieme-connect.com |
| Scalability | Difficult and often requires re-optimization of reaction conditions. | Straightforward by running the system for a longer duration ("scaling out"). |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over parameters like temperature, pressure, and residence time. |
Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and even suggest synthetic pathways. For this compound, AI/ML offers exciting future possibilities for designing analogs with enhanced biological activity or specific physicochemical properties.
ML models, particularly in the area of Quantitative Structure-Activity Relationship (QSAR), can be trained on datasets of known heterocyclic compounds to predict the biological activity of new, virtual molecules. nih.gov This allows for the rapid in silico screening of thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. Generative models can go a step further, designing entirely new molecules from scratch that are optimized for a specific biological target or desired property profile. nih.govethz.ch
Furthermore, AI is being developed to assist in retrosynthesis, helping chemists design more efficient routes to complex targets. chemrxiv.org By training on vast reaction databases, these tools can propose novel disconnections and synthetic strategies for molecules like this compound, potentially uncovering more efficient or greener pathways.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification & Validation | Analyzing biological and clinical data to identify novel protein targets for which piperidone-based ligands may be effective. sbpdiscovery.orgyoutube.com | Uncovering new therapeutic areas for this class of compounds. |
| Generative Molecular Design | Using deep learning models to generate novel molecular structures with optimized properties (e.g., higher binding affinity, better solubility). ethz.ch | Accelerated discovery of new lead compounds with improved drug-like characteristics. |
| Property Prediction (QSAR) | Predicting biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual compounds before synthesis. nih.govnih.gov | Reduces the time and cost associated with synthesizing and testing unpromising molecules. |
| Retrosynthesis Prediction | Proposing viable and efficient synthetic routes for target molecules. chemrxiv.org | Aids chemists in designing novel and more effective synthesis strategies. |
Expanding the Scope of Reactivity and Functionalization
The future utility of this compound will be greatly enhanced by the development of new methods to selectively modify its structure. The compound possesses several reactive sites: the terminal hydroxyl group, the lactam nitrogen, the lactam carbonyl, and the C-H bonds on the piperidine (B6355638) ring.
Recent advances in catalysis offer powerful tools for site-selective C-H functionalization. For example, rhodium- and palladium-catalyzed reactions have enabled the direct arylation or alkylation of specific C-H bonds (e.g., at the C3 or C4 positions) on the piperidine ring, with selectivity controlled by the choice of catalyst and directing groups. nih.govacs.org Applying such methods to a derivative of this compound could generate a library of novel analogs with diverse substitution patterns.
The terminal hydroxyl group is a versatile handle for introducing a wide range of functionalities through esterification, etherification, or conversion to other leaving groups for nucleophilic substitution. The lactam nitrogen can be alkylated or acylated to modulate the compound's properties. The lactam carbonyl itself can undergo reduction or participate in addition reactions. Furthermore, the entire lactam ring can be opened via hydrolysis or reduction to yield the corresponding linear amino acid or amino alcohol, respectively, providing access to a different class of chemical structures.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| Terminal Hydroxyl (-OH) | Esterification / Acylation | Acid chlorides, Anhydrides | Ester derivatives |
| Lactam Nitrogen (N-H) | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig coupling) | N-substituted derivatives |
| Piperidine Ring (C-H) | C-H Arylation | Aryl halides, Pd catalyst, directing group | C-H arylated analogs acs.org |
| Lactam Carbonyl (C=O) | Reduction | LiAlH₄, NaBH₄ | Piperidine or cyclic amine |
| Lactam Ring | Hydrolytic Ring Opening | Acid or Base | γ-amino acid derivative |
Novel Applications in Supramolecular Chemistry or Nanotechnology
The unique structural features of this compound make it an intriguing building block for applications in supramolecular chemistry and nanotechnology.
Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules connected by non-covalent interactions. The lactam motif (N-H donor and C=O acceptor) and the terminal hydroxyl group (-OH donor/acceptor) of the title compound are prime sites for forming strong and directional hydrogen bonds. This capability could be harnessed to direct the self-assembly of molecules into well-ordered, higher-level structures such as gels, liquid crystals, or co-crystals with other active pharmaceutical ingredients (APIs). iucr.orgnih.gov Research on other piperidone derivatives has shown that co-crystallization with dicarboxylic acids can form robust hydrogen-bonded synthons, which can be used to modify properties like aqueous solubility. iucr.orgnih.gov
Nanotechnology: In nanotechnology, lactams have been explored as high-boiling point, polar solvents and capping agents for the synthesis of inorganic nanoparticles, where the lactam ring influences the size and dispersion of the resulting nanomaterials. rsc.org The this compound molecule could potentially be used to surface-functionalize nanoparticles, imparting specific properties or enabling further conjugation. For instance, β-lactams have been attached to superparamagnetic iron oxide nanoparticles to enhance their antibacterial activity. rsc.org Another emerging area is the use of lactam-containing structures as components of nano-bioreactors, such as engineered outer membrane vesicles for degrading antibiotics. nih.gov The hydroxypropyl side chain could also serve as an initiation point for ring-opening polymerization, leading to novel functional polymers and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
